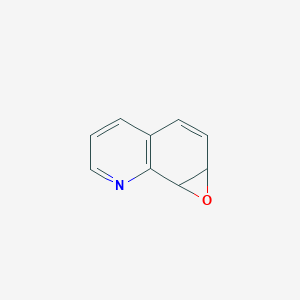

Quinoline-7,8-oxide

Description

Structure

3D Structure

Properties

CAS No. |

130536-39-9 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

1a,7b-dihydrooxireno[2,3-h]quinoline |

InChI |

InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H |

InChI Key |

VHKOGTWROZZNFC-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3C(O3)C=C2)N=C1 |

Canonical SMILES |

C1=CC2=C(C3C(O3)C=C2)N=C1 |

Synonyms |

QUINOLINE7,8-OXIDE |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of Quinoline 7,8 Oxide

Epoxide Ring-Opening Reactions of Quinoline-7,8-oxide (B20931)

The epoxide ring of this compound is a strained three-membered ring, making it susceptible to ring-opening reactions through various mechanisms. These reactions are of significant interest as they lead to the formation of diverse and often biologically relevant functionalized quinoline (B57606) derivatives.

Nucleophilic Attack and Product Diversification

The epoxide ring in this compound is prone to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, resulting in the formation of trans-disubstituted products. The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors.

Studies have shown that this compound undergoes addition reactions with water and primary amines at ambient temperatures to yield trans-dihydrodiol and trans-hydroxyamine adducts, respectively. rsc.org For instance, the reaction with water leads to the formation of quinoline-7,8-diol.

The versatility of nucleophilic ring-opening is highlighted by the range of nucleophiles that can be employed, leading to a wide array of products. This diversification is crucial in synthetic chemistry for creating libraries of compounds for various applications, including drug discovery. mdpi.comrsc.orgresearchgate.net

Acid-Catalyzed Ring Opening Pathways

In the presence of an acid catalyst, the epoxide ring of this compound is activated towards nucleophilic attack. The acid protonates the epoxide oxygen, making the carbon atoms of the epoxide more electrophilic and thus more susceptible to attack by even weak nucleophiles like water.

The acid-catalyzed hydrolysis of this compound has been studied in detail. The reaction proceeds via a mechanism that involves the formation of a carbocation intermediate. Unlike its carbocyclic analog, naphthalene (B1677914) 1,2-oxide, the hydrolysis rate of this compound plateaus at low pH. This is attributed to the protonation of the ring nitrogen, which deactivates the molecule towards further reaction. lookchem.com

Under acidic conditions, the solvolysis of this compound exclusively yields 8-hydroxyquinoline. lookchem.com This high regioselectivity is explained by the preferential formation of the more stable allylic carbocation at the C-7 position. lookchem.com

Solvolytic Behavior of this compound

The solvolysis of this compound has been investigated to understand the effect of the nitrogen atom on the reactivity of the arene oxide. The pH-rate profile for the hydrolysis of this compound was measured and compared to that of naphthalene 1,2-oxide. lookchem.com

A notable difference is the presence of a pH-independent region in the rate profile for this compound below pH 2-3, which is not observed for naphthalene 1,2-oxide. lookchem.com This plateau is explained by the protonation of the quinoline nitrogen, rendering the N-protonated form less reactive. lookchem.com The pKa of the nitrogen in this compound influences its reactivity across different pH ranges. lookchem.com

Intramolecular Rearrangements and Isomerization Processes

Quinoline N-oxides, including derivatives of this compound, can undergo various intramolecular rearrangements and isomerization processes, often triggered by photochemical or thermal conditions. These reactions can lead to significant skeletal reorganization of the molecule.

For example, photochemical irradiation of quinoline N-oxides can lead to the formation of carbostyrils. Specifically, methyl-substituted quinoline-N-oxides have been shown to rearrange to the corresponding carbostyrils upon irradiation in aqueous solution. scispace.com Another notable rearrangement is the conversion of quinoline N-oxides to N-acylindoles through photolysis followed by an acid-promoted rearrangement. nih.gov This process involves the formation of a 3,1-benzoxazepine (B80300) intermediate. nih.gov

These rearrangements highlight the synthetic utility of quinoline N-oxides as precursors for constructing other heterocyclic frameworks.

Oxidative and Reductive Transformations of the Epoxide Moiety

The epoxide group in this compound can undergo both oxidative and reductive transformations.

Oxidative Reactions: Oxidation of this compound can lead to the formation of the corresponding N-oxide and trans-5,6,7,8-dioxide derivatives through oxygen atom addition. rsc.org The kinetics of the oxidation of various quinoline derivatives to their respective N-oxides by oxidizing agents like Bromamine-B have been studied, indicating a 1:1 stoichiometry for the reaction. ijirset.com

Reductive Reactions: The reduction of the epoxide moiety can be achieved using various reducing agents. For instance, the transfer hydrogenation of quinoline derivatives using formic acid as a hydrogen source has been shown to be an efficient method for producing 1,2,3,4-tetrahydroquinolines. fudan.edu.cn This process can be catalyzed by gold nanoparticles supported on titania. fudan.edu.cn Another approach involves the reductive N-methylation of quinolines using methanol (B129727) as both the hydrogen and methyl source, catalyzed by a Pt-SnOx/Al2O3 catalyst. acs.org

Skeletal Reorganization and Atom Exchange Reactions Involving Quinoline N-Oxides

Recent advances in synthetic chemistry have led to the development of methods for the skeletal editing of quinoline N-oxides, allowing for the precise modification of the heterocyclic core. These transformations often involve skeletal reorganization and atom exchange reactions.

One such strategy involves a nitrogen-to-carbon single atom swap of quinoline N-oxides with a sulfoxide (B87167) under basic conditions. chinesechemsoc.org This process proceeds through dearomatization and aromatization steps, where the N-O motif is replaced by a C-H motif originating from the sulfoxide. chinesechemsoc.org

Another innovative approach is the switchable skeletal editing of quinolines via cyclizative sequential rearrangements. This method utilizes the reaction of quinoline N-oxides with dialkyl acetylenedicarboxylates and water under Brønsted acid catalysis to generate a variety of nitrogen-containing heteroaromatic structures. bioengineer.orgnih.gov The reaction pathway can be tuned to produce different products, such as 2-substituted indolines, which can be further transformed into indoles, 2-alkenylanilines, or isoquinolinones. bioengineer.orgnih.gov These methods represent powerful tools for generating molecular diversity from common quinoline precursors. bioengineer.org

Derivatization and Synthetic Utility of Quinoline 7,8 Oxide

Quinoline-7,8-oxide (B20931) as a Versatile Synthetic Building Block

This compound, also known as 7,8-epoxy-7,8-dihydroquinoline, is a key synthetic intermediate derived from quinoline (B57606). rsc.org Its structure contains a strained three-membered epoxide ring fused to the benzene (B151609) portion of the quinoline system. This epoxide moiety renders the molecule highly reactive and susceptible to nucleophilic attack, making it an excellent building block for the synthesis of more complex molecules. numberanalytics.commdpi.com

The synthetic utility of this compound stems from the controlled, stereospecific ring-opening of the epoxide, which allows for the introduction of various functional groups at the C7 and C8 positions. For instance, the base-catalyzed hydration of this compound provides a direct route to trans-7,8-dihydroquinoline-7,8-diol, a significant metabolite of quinoline. rsc.org This transformation highlights the epoxide's role as a precursor to di-functionalized quinoline derivatives, which are valuable in medicinal chemistry and materials science. The inherent reactivity of the epoxide ring, combined with the aromatic quinoline core, provides a platform for constructing diverse molecular architectures. numberanalytics.com

Regioselective Functionalization Strategies of Quinoline N-Oxides

The synthesis of substituted quinoline-7,8-oxides often begins with the regioselective functionalization of the precursor, quinoline N-oxide. The N-oxide group acts as a powerful directing group, enabling C-H activation at specific positions, primarily C2 and C8, which would otherwise be difficult to achieve. researchgate.net This control over regioselectivity is crucial for preparing tailored building blocks for subsequent epoxidation and derivatization.

Functionalization at the C8 position of the quinoline ring is of significant interest as many bioactive compounds feature this substitution pattern. nih.govacs.org The N-oxide group can direct transition metals to the C8 position, facilitating a range of C-H functionalization reactions. nih.gov

A notable breakthrough is the palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides. utrgv.eduacs.org This method is particularly remarkable because palladium catalysis on this scaffold typically favors the C2 position. acs.orgrsc.org The C8 selectivity is achieved through a cyclopalladation pathway, influenced by the choice of ligands, solvents, and additives. utrgv.eduacs.org This reaction demonstrates broad scope with various quinoline N-oxides and iodoarenes and can be accelerated using microwave irradiation. nih.govutrgv.edu

Other transition metals have also been successfully employed for C8-selective functionalization. Ruthenium(II) catalysts can achieve C8-arylation with arylboronic acids, offering the additional advantage of performing an in situ deoxygenation to yield the 8-arylquinoline product in one pot. nih.govacs.org In contrast, using a Rhodium(III) catalyst under similar conditions preserves the N-oxide group for further derivatization. nih.govacs.org Furthermore, cobalt(III) catalysts have been utilized for the C8-selective olefination and oxyarylation of quinoline N-oxides with terminal alkynes, where the N-O bond acts as both a directing group and an internal oxidant. chemrxiv.org A palladium-catalyzed method for the C8-selective acylation using α-oxocarboxylic acids has also been developed, proceeding under mild conditions with high regioselectivity. nih.gov

Table 1: Catalytic Systems for C8-Selective Functionalization of Quinoline N-Oxides

| Reaction Type | Catalyst System | Coupling Partner | Key Features | Citations |

|---|---|---|---|---|

| Arylation | Pd(OAc)₂ / Additives | Iodoarenes | High C8 selectivity, unusual for Pd; microwave acceleration. | utrgv.edu, acs.org, nih.gov |

| Arylation | [RuCl₂(p-cymene)]₂ | Arylboronic Acids | Dual activity: C-H activation and in situ deoxygenation. | nih.gov, acs.org |

| Arylation | Rh(III) Catalyst | Arylboronic Acids | C8-arylation with retention of the N-oxide group. | nih.gov, acs.org |

| Olefination | Cp*Co(III) Catalyst | Terminal Alkynes | N-O bond acts as directing group and internal oxidant. | chemrxiv.org |

| Acylation | Pd(TFA)₂ | α-Oxocarboxylic Acids | Mild conditions, excellent regioselectivity. | nih.gov |

The C2 position of quinoline N-oxide is electronically activated by the adjacent N-oxide group, making it the more conventional site for functionalization. acs.orgrsc.org A wide variety of methods have been developed to introduce substituents at this position, creating precursors for C2-substituted quinoline-7,8-oxides.

Palladium-catalyzed reactions are commonly used for C2-arylation with partners like unactivated benzene or aryl bromides. mdpi.comnih.gov Copper catalysts are often preferred for forming C-N bonds, such as in C2-amination reactions. mdpi.com Beyond metal catalysis, efficient metal-free strategies have been established. A one-pot methodology for C2-selective amination and alkylation has been developed using diethyl H-phosphonate and K₂CO₃ at room temperature. rsc.org Another metal-free approach achieves deoxygenative C2-heteroarylation using N-sulfonyl-1,2,3-triazoles, providing access to α-triazolylquinolines in high yields. beilstein-journals.org Additionally, visible-light-promoted C2-arylation using eosin (B541160) Y as a photocatalyst offers a mild and efficient route to 2-aryl-substituted quinoline N-oxides. acs.org

Importantly, these C2-functionalization strategies can be combined with C8-selective methods. For example, a C8-arylated quinoline N-oxide can undergo subsequent functionalization at the C2 position, such as chlorination or trifluoromethylation, demonstrating the versatility of the N-oxide intermediate in constructing di-substituted quinoline scaffolds. nih.govacs.org

Table 2: Selected Methods for C2-Selective Functionalization of Quinoline N-Oxides

| Reaction Type | Catalyst/Reagent | Coupling Partner | Key Features | Citations |

|---|---|---|---|---|

| Arylation | Pd(OAc)₂ | Aryl Bromides | Broad substrate scope, good yields. | mdpi.com, nih.gov |

| Amination | Cu(OAc)₂ | Amines | Efficient C-N bond formation. | mdpi.com |

| Heteroarylation | Metal-free | N-sulfonyl-1,2,3-triazoles | Deoxygenative, high yields, mild conditions. | beilstein-journals.org |

| Amination/Alkylation | Diethyl H-phosphonate | Amines, Methylene compounds | Metal-free, one-pot, room temperature. | rsc.org |

| Arylation | Eosin Y (Photocatalyst) | Diaryliodonium salts | Visible-light promoted, specific regioselectivity. | acs.org |

C8-Selective Functionalization[11],

Construction of Advanced Molecular Architectures via Quinoline Epoxide Intermediates

Quinoline epoxide intermediates, such as this compound, are pivotal in the construction of advanced and complex molecular architectures. numberanalytics.com The high reactivity of the epoxide ring allows it to serve as a linchpin in synthetic sequences that build molecular complexity through stereocontrolled ring-opening reactions. mdpi.com

A direct application is the synthesis of arene oxide metabolites and their corresponding trans-dihydrodiols. The synthesis of trans-7,8-dihydroquinoline-7,8-diol from this compound is a prime example of how this epoxide intermediate leads to more complex, biologically relevant structures. rsc.org Such transformations are crucial for studying the metabolism and biological activity of quinoline-based compounds.

Furthermore, the strategic functionalization at the C7 and C8 positions, enabled by the epoxide, provides a pathway to novel fused heterocyclic systems. The synthesis of quinolino[7,8-h]quinoline derivatives is an excellent illustration of this concept. massey.ac.nz This advanced molecular architecture, which features two quinoline units fused in a helical arrangement, can be conceptually derived from the chemistry of the C7 and C8 positions. These quinolino[7,8-h]quinoline compounds are classified as "proton sponges" due to their high basicity and have potential applications as chelating ligands for various metals and as building blocks for multinuclear organometallic structures. massey.ac.nz The construction of such complex, strained, and functionally rich molecules underscores the unique utility of quinoline epoxide intermediates in advanced organic synthesis. acs.org

Computational and Theoretical Chemistry of Quinoline 7,8 Oxide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of quinoline-7,8-oxide (B20931). These investigations reveal how electron density is distributed across the molecule and predict its behavior in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. For quinoline (B57606) derivatives, DFT calculations, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize molecular structures and predict their properties. researchgate.net Such analyses are crucial for understanding the stability and reactivity of this compound. DFT has been successfully used to predict the regioselectivity of reactions involving quinoline N-oxide, demonstrating its power in explaining experimental outcomes. acs.orgnih.gov For instance, DFT calculations have accurately predicted the C8-selectivity in palladium-catalyzed arylation reactions by comparing the energies of different reaction pathways. acs.orgnih.gov These studies provide evidence for mechanisms like cyclopalladation and highlight the key electronic and steric parameters that control where a reaction occurs on the quinoline ring system. acs.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For quinoline systems, the HOMO is often localized on the quinoline ring and associated heteroatoms, while the LUMO is typically situated on the quinoline ring itself. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. scirp.org FMO theory has been used to speculate on the cleavage pathways of quinoline during oxidation processes. rsc.orgrsc.org

Below is a table of representative FMO data for a quinoline-type structure, calculated at a common level of theory.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.65 |

| LUMO | -1.82 |

| HOMO-LUMO Gap | 4.83 |

This interactive table presents typical calculated energies for Frontier Molecular Orbitals. Data is illustrative and based on values reported for quinoline. scirp.org

Natural Population Analysis (NPA) is a method used to calculate the atomic charges within a molecule, providing a picture of electron distribution. acs.org This analysis is vital for understanding electrostatic interactions, bonding, and reactivity. In substituted quinoline derivatives, NPA can reveal how different functional groups influence the electron density across the aromatic system. researchgate.net For quinoline N-oxides involved in metal-catalyzed reactions, NPA helps in understanding the changes in the metal's oxidation state during the catalytic cycle. acs.org For example, calculated NPA charges can distinguish between a redox-neutral concerted process and a stepwise pathway where the metal center's oxidation state changes. acs.org

The following table shows representative natural atomic charges for the heteroatoms in the this compound core structure.

| Atom | Natural Atomic Charge (e) |

|---|---|

| N1 | -0.450 |

| O (epoxide) | -0.680 |

| C7 | +0.150 |

| C8 | +0.130 |

This interactive table displays illustrative NPA charges. The values are representative for understanding charge distribution in similar heterocyclic epoxides.

Frontier Molecular Orbital (FMO) Analysis[7],

Mechanistic Elucidations through Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate details of chemical reaction mechanisms. It allows chemists to visualize reaction pathways, characterize fleeting intermediate structures, and understand the energetic factors that govern a reaction's outcome.

A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. Computational methods can locate these structures and confirm their identity by analyzing their vibrational frequencies (a true transition state has exactly one imaginary frequency). For reactions involving quinoline N-oxides, such as C-H activation or functionalization, DFT calculations are used to model the entire reaction pathway. snnu.edu.cnacs.org These models can compare different potential mechanisms, for example, by evaluating the transition states for C-H activation at different positions like C2 and C8. acs.orgnih.gov The geometry of the calculated transition state reveals the specific interactions, such as the role of a solvent molecule or an acid additive, that facilitate the bond-breaking and bond-forming processes. snnu.edu.cn

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. snnu.edu.cn This profile, often visualized as a reaction coordinate diagram, shows the activation energy barriers for each step and the relative stabilities of all species involved. For instance, in the palladium-catalyzed arylation of quinoline N-oxide, DFT calculations revealed that the transition state leading to C8 functionalization is significantly lower in energy than the one for C2, explaining the observed experimental selectivity. acs.orgnih.gov Similarly, in the Ir(III)-catalyzed amidation of quinoline N-oxide, the high stability of a specific amido insertion intermediate at the C8 position was identified as the reason for the reaction's regioselectivity, with the alternative C2-amidation pathway being kinetically inaccessible due to a much higher activation energy. acs.orgacs.org

The table below provides an illustrative energetic profile for a hypothetical two-step reaction involving this compound, showing the relative stabilities of key species.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (TS1) | +23.3 |

| Intermediate | -10.2 |

| Transition State 2 (TS2) | +15.5 |

| Products | -25.0 |

This interactive table presents a sample energetic profile. The values are based on representative data from computational studies on quinoline N-oxide reactions to illustrate the relative energies of intermediates and transition states. snnu.edu.cn

Transition State Characterization and Reaction Pathways[7],[15],[12],

Molecular Modeling for Substrate-Reactivity Correlations

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties and reactivity of molecules like this compound. Through molecular modeling, researchers can elucidate electronic structures, predict reaction mechanisms, and establish correlations between a substrate's characteristics and its chemical behavior. This section delves into the computational approaches used to study this compound, focusing on its molecular properties and the theoretical basis for its reactivity.

Computed Molecular Properties

A fundamental aspect of computational chemistry is the calculation of molecular descriptors that offer insights into the molecule's stability, polarity, and potential for interaction. The PubChem database provides a set of computed properties for this compound, which are summarized in the table below. nih.gov These values are derived from computational models and serve as a baseline for understanding the molecule's physicochemical profile.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | PubChem |

| Molecular Weight | 145.16 g/mol | PubChem |

| IUPAC Name | 1a,7b-dihydrooxireno[2,3-h]quinoline | PubChem |

| InChI | InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H | PubChem |

| Canonical SMILES | C1=CC=C2C(=C1)C=CN=C2O | PubChem |

| XLogP3 | 0.7 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 145.052763847 | PubChem |

| Topological Polar Surface Area | 25.4 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 202 | PubChem |

This table is interactive. Click on the headers to sort.

These computed properties indicate that this compound is a relatively small and rigid molecule with a moderate level of polarity, as suggested by its Topological Polar Surface Area and XLogP3 value. nih.gov The presence of a nitrogen atom and an epoxide oxygen atom contributes to its ability to accept hydrogen bonds.

Theoretical Studies on Reactivity

The reactivity of quinoline derivatives, including epoxides, has been a subject of theoretical investigation, often in the context of their metabolic activation and biological activity. frontiersin.orgmdpi.com While specific studies focusing exclusively on the substrate-reactivity correlations of this compound are limited, broader computational studies on related systems provide valuable insights.

For instance, Density Functional Theory (DFT) calculations have been employed to explore the transformations of epoxide-containing quinolone alkaloids. nih.gov These studies analyze the energetics of different reaction pathways, such as epoxide ring-opening and subsequent cyclization reactions. The calculations can determine activation free energies (ΔG‡) for various transition states, helping to predict the most favorable reaction pathways. nih.gov For a model epoxide system related to quinoline, DFT calculations have shown that general acid/general base catalysis can significantly influence the regioselectivity of epoxide ring-opening. nih.gov

Furthermore, molecular docking studies have been used to rationalize the stereoselective metabolism of quinoline to its arene oxides. frontiersin.org By modeling the interaction of the substrate (quinoline) within the active site of an enzyme, such as toluene (B28343) dioxygenase, researchers can identify key interactions that govern the stereochemical outcome of the epoxidation. frontiersin.org These computational models support the formation of specific enantiomers, such as (+)-(7S,8R)-7,8-Epoxy-7,8-dihydroquinoline, which is a stereoisomer of this compound. frontiersin.org

The electronic properties of the quinoline ring system, which is inherently electron-deficient, play a crucial role in its reactivity. e-bookshelf.de The introduction of the epoxide ring at the 7,8-position alters the electronic distribution of the aromatic system, influencing its susceptibility to nucleophilic or electrophilic attack. Computational methods like the analysis of frontier molecular orbitals (HOMO and LUMO) and Fukui functions can be used to predict the most reactive sites within the molecule. researchgate.netresearchgate.net For related quinoline derivatives, such analyses have successfully identified the carbon atoms most susceptible to nucleophilic attack. scirp.org

Advanced Methodologies and Emerging Research Directions for Quinoline 7,8 Oxide

Development of Novel Catalytic Systems for Epoxidation and Ring Transformations

The synthesis and subsequent transformation of quinoline (B57606) arene oxides, including quinoline-7,8-oxide (B20931), are pivotal in exploring their chemical reactivity and potential applications. Research has increasingly focused on developing novel catalytic systems that offer efficiency, selectivity, and environmentally benign conditions for these transformations.

The epoxidation of the quinoline core to yield arene oxides is a critical step. While traditional methods exist, modern research emphasizes catalytic approaches. For instance, biomimetic epoxidations using metalloporphyrins as catalysts have shown promise. An iron porphyrin catalyst has been utilized for the selective aromatic oxidation of substrates like o-xylene (B151617) and the aza-ring of quinoline itself, showcasing the potential for controlled oxidation of specific rings within the quinoline structure. mdpi.com Another approach involves the use of manganese-based catalysts with picolinic acid as a co-catalyst for the epoxidation of alkenes, a methodology that could be adapted for the synthesis of quinoline arene oxides. rsc.org

Enzymatic catalysis represents a green and highly selective alternative. Toluene (B28343) dioxygenase (TDO) from mutant strains of Pseudomonas putida has been shown to catalyze the cis-dihydroxylation of quinoline's carbocyclic ring, leading to precursors for arene oxides. frontiersin.orgfrontiersin.org Specifically, the biotransformation of quinoline can yield cis-dihydrodiols, which can then be chemically converted to the corresponding arene oxides. frontiersin.orgnih.gov For example, chemoenzymatic synthesis has been employed to produce enantiopure arene oxide and dioxide derivatives of quinoline from cis-dihydrodiol metabolites. frontiersin.org

Ring transformations of quinoline N-oxides, a related class of compounds, are also being explored with novel catalytic systems. Gold-catalyzed reactions of quinoline N-oxides with alkynes or allenamides can lead to C2-functionalized quinolines through a cascade of reactions that may involve epoxide intermediates. scispace.comresearchgate.netacs.org For example, a gold(I) catalyst can mediate a carbene/carbonyl addition to form quinoline-based oxides, which can then undergo facile rearrangements. scispace.comresearchgate.net Transition metals like palladium, rhodium, and ruthenium are also extensively used for the regioselective functionalization of quinoline N-oxides, which can be considered a form of ring transformation. rsc.orgnih.govacs.orgnih.gov These methods often involve C-H activation and can introduce aryl, alkyl, or other functional groups at specific positions, thereby modifying the quinoline core. rsc.orgacs.orgmdpi.com

The following table summarizes some of the novel catalytic systems being developed for reactions related to quinoline arene oxides.

Novel Catalytic Systems for Quinoline-Related Transformations

| Catalyst System | Transformation | Substrate | Key Features |

|---|---|---|---|

| Iron Porphyrin | Aromatic Oxidation | Quinoline | Selective oxidation of the aza-ring. mdpi.com |

| Toluene Dioxygenase (TDO) | cis-Dihydroxylation | Quinoline | Forms cis-dihydrodiol precursors to arene oxides. frontiersin.orgfrontiersin.org |

| Gold(I) / JohnPhos | Epoxidation | Anthranil & Ynamide | Forms quinoline oxides via carbene/carbonyl addition. scispace.com |

| Rhodium(III) | C8 Arylation | Quinoline N-oxide | Excellent regioselectivity for 8-arylquinoline N-oxides. acs.org |

| Ruthenium(II) | C8 Arylation & Deoxygenation | Quinoline N-oxide | Dual activity for C-H activation and in situ deoxygenation. acs.org |

Strategies for Stereoselective Synthesis and Transformations

The biological activity of many chiral molecules is dependent on their stereochemistry. Consequently, the development of strategies for the stereoselective synthesis of this compound and its subsequent stereocontrolled transformations is a significant area of research.

Asymmetric synthesis of quinoline arene oxides can be achieved through chemoenzymatic methods. The use of dioxygenase enzymes, such as toluene dioxygenase (TDO), can produce enantiomerically pure cis-dihydrodiols from quinoline substrates. frontiersin.orgfrontiersin.org These chiral dihydrodiols serve as valuable precursors for the synthesis of enantiopure arene oxides, including this compound. For example, the (+)-(7S,8R)-7,8-Epoxy-7,8-dihydroquinoline has been synthesized and used in further reactions. nih.gov This approach leverages the high stereoselectivity of enzymes to establish the initial chirality, which is then carried through subsequent chemical steps.

Another strategy involves the use of chiral catalysts or reagents in the epoxidation step. For instance, the oxidation of a substituted quinoline with (+)-peroxycamphoric acid, a chiral oxidizing agent, furnished a non-racemic epoxide. rsc.org This demonstrates the principle of using chiral peroxy acids to induce asymmetry in the epoxidation of the quinoline ring system. The development of chiral ligands for metal-catalyzed reactions is also a burgeoning field. researchgate.netscilit.comdntb.gov.ua While not yet specifically applied to this compound in the reviewed literature, chiral N-oxide ligands derived from quinolines have been synthesized and used in asymmetric catalysis, suggesting a potential future direction for the direct asymmetric epoxidation of quinoline. researchgate.net

Stereoselective transformations of quinoline arene oxides are also of interest. The inherent chirality of an enantiopure arene oxide can direct the stereochemical outcome of subsequent reactions. For example, the ring-opening of a chiral epoxide can proceed with high stereocontrol, leading to the formation of specific diastereomers of substituted dihydroquinolines. While detailed studies on the stereoselective transformations of this compound are not extensively documented in the provided search results, the principles of asymmetric synthesis and catalysis provide a clear framework for future research in this area. rsc.org

The table below highlights strategies pertinent to the stereoselective synthesis of quinoline derivatives, which could be applied to this compound.

Strategies for Stereoselective Synthesis

| Method | Reagent/Catalyst | Application | Outcome |

|---|---|---|---|

| Chemoenzymatic Synthesis | Toluene Dioxygenase (TDO) | cis-Dihydroxylation of quinoline | Enantiopure cis-dihydrodiol precursors. frontiersin.orgfrontiersin.org |

| Asymmetric Epoxidation | (+)-Peroxycamphoric acid | Oxidation of a substituted quinoline | Enantiomerically enriched epoxide. rsc.org |

| Chiral Ligand Synthesis | Camphor sulfonamide-based quinolines | Preparation of chiral N-oxide ligands | Potential for asymmetric catalysis. researchgate.net |

Interdisciplinary Approaches in Quinoline Arene Oxide Chemistry

The study of this compound and related arene oxides is increasingly benefiting from interdisciplinary approaches, which combine synthetic organic chemistry with computational chemistry, biochemistry, and materials science. These collaborations provide deeper insights into the fundamental properties and potential applications of these compounds.

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for understanding the reactivity and properties of quinoline derivatives. massey.ac.nzresearchgate.netscispace.com DFT calculations can elucidate reaction mechanisms, predict regioselectivity, and explain the influence of electronic and steric effects. nih.gov For example, computational studies have been used to investigate the C8-selective arylation of quinoline N-oxides, providing evidence for a cyclopalladation pathway and identifying key parameters that control site selectivity. nih.gov Molecular docking studies have been used to rationalize the stereoselective cis-dihydroxylation of quinolines by toluene dioxygenase, providing insights into the enzyme-substrate interactions that govern the reaction's outcome. frontiersin.orgfrontiersin.orgnih.gov Such in silico studies can guide the design of new catalysts and predict the biological activity of novel quinoline derivatives. researchgate.net

The intersection of quinoline chemistry with biochemistry and toxicology is crucial for understanding the biological implications of these compounds. Quinoline itself is a known mammalian hepatocarcinogen, and its metabolism, which is thought to proceed through arene oxide intermediates like quinoline-5,6-oxide and this compound, is of significant interest. frontiersin.orgacs.org The solvolysis of these oxides and their reactivity towards nucleophiles are studied to understand how they might interact with biological macromolecules like DNA. acs.org Chemoenzymatic synthesis allows for the preparation of specific metabolites and their enantiomers, which are essential for detailed toxicological evaluations. frontiersin.org

In materials science, quinoline derivatives are recognized as important structural motifs. acs.orgresearchgate.net The functionalization of the quinoline core, including transformations involving N-oxides, can influence the physicochemical properties of the resulting molecules, making them suitable for applications as organic materials, ligands for catalysis, or components in medicinal chemistry. researchgate.netnih.gov For example, the introduction of phosphine (B1218219) oxide groups into a quinoline framework has been explored for the development of topoisomerase I inhibitors. mdpi.com The ability to precisely functionalize the quinoline ring system through modern catalytic methods opens up possibilities for creating novel materials with tailored electronic and photophysical properties.

The following table provides examples of how interdisciplinary approaches are advancing the field of quinoline arene oxide chemistry.

Interdisciplinary Research in Quinoline Chemistry

| Discipline | Methodology | Research Focus | Key Findings/Applications |

|---|---|---|---|

| Computational Chemistry | DFT Calculations, Molecular Docking | Reaction mechanisms, regioselectivity, enzyme-substrate interactions | Rationalization of C8-arylation selectivity in quinoline N-oxides; understanding TDO-catalyzed dihydroxylation. frontiersin.orgnih.govnih.gov |

| Biochemistry/Toxicology | Chemoenzymatic synthesis, solvolysis studies | Metabolism of quinoline, carcinogenicity | This compound is a stable arene oxide; its formation is a key step in the metabolic activation of quinoline. frontiersin.orgacs.org |

| Materials Science | Synthesis of functionalized quinolines | Development of novel materials, ligands, and bioactive molecules | 8-Substituted quinolines are important motifs for drug discovery and catalysis. acs.orgresearchgate.net |

Q & A

Q. What safety protocols are critical when handling this compound in oxidation reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.